REACTION_CXSMILES
|
[Cl:1][O-:2].[Cl-].[Ca+2:4].[Cl-].Cl[O-].[Ca+2].Cl[O-].[Cl:11]([O-])(=O)=[O:12].[Ca+2].[Cl:16]([O-])(=O)=[O:17]>>[OH2:12].[OH2:17].[Cl-:11].[Ca+2:4].[Cl-:16].[OH2:2].[OH2:12].[OH2:12].[OH2:12].[Cl-:1].[Ca+2:4].[Cl-:11].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[Cl-:11].[Ca+2:4].[Cl-:11] |f:1.2.3,4.5.6,7.8.9,10.11.12.13.14,15.16.17.18.19.20.21,22.23.24.25.26.27.28.29.30|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Ca+2].Cl[O-]
|
Name
|
calcium chlorate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)[O-].[Ca+2].Cl(=O)(=O)[O-]
|
Name
|
calcium chlorate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)[O-].[Ca+2].Cl(=O)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O.O.[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Type
|
product
|
Smiles
|
O.O.O.O.[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Type
|
product
|
Smiles
|
O.O.O.O.O.O.[Cl-].[Ca+2].[Cl-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][O-:2].[Cl-].[Ca+2:4].[Cl-].Cl[O-].[Ca+2].Cl[O-].[Cl:11]([O-])(=O)=[O:12].[Ca+2].[Cl:16]([O-])(=O)=[O:17]>>[OH2:12].[OH2:17].[Cl-:11].[Ca+2:4].[Cl-:16].[OH2:2].[OH2:12].[OH2:12].[OH2:12].[Cl-:1].[Ca+2:4].[Cl-:11].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[Cl-:11].[Ca+2:4].[Cl-:11] |f:1.2.3,4.5.6,7.8.9,10.11.12.13.14,15.16.17.18.19.20.21,22.23.24.25.26.27.28.29.30|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Ca+2].Cl[O-]
|
Name
|
calcium chlorate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)[O-].[Ca+2].Cl(=O)(=O)[O-]
|
Name
|
calcium chlorate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)[O-].[Ca+2].Cl(=O)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O.O.[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Type
|
product
|
Smiles
|
O.O.O.O.[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Type
|
product
|
Smiles
|
O.O.O.O.O.O.[Cl-].[Ca+2].[Cl-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][O-:2].[Cl-].[Ca+2:4].[Cl-].Cl[O-].[Ca+2].Cl[O-].[Cl:11]([O-])(=O)=[O:12].[Ca+2].[Cl:16]([O-])(=O)=[O:17]>>[OH2:12].[OH2:17].[Cl-:11].[Ca+2:4].[Cl-:16].[OH2:2].[OH2:12].[OH2:12].[OH2:12].[Cl-:1].[Ca+2:4].[Cl-:11].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[Cl-:11].[Ca+2:4].[Cl-:11] |f:1.2.3,4.5.6,7.8.9,10.11.12.13.14,15.16.17.18.19.20.21,22.23.24.25.26.27.28.29.30|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Ca+2].Cl[O-]
|
Name
|
calcium chlorate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)[O-].[Ca+2].Cl(=O)(=O)[O-]
|
Name
|
calcium chlorate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)[O-].[Ca+2].Cl(=O)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O.O.[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Type
|
product
|
Smiles
|
O.O.O.O.[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Type
|
product
|
Smiles
|
O.O.O.O.O.O.[Cl-].[Ca+2].[Cl-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |